molecular formula C16H21F3N2O2 B6638134 1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea

Cat. No. B6638134
M. Wt: 330.34 g/mol
InChI Key: YMARTQHYFJEXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea, also known as THU-919, is a novel inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of DHODH has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea works by inhibiting the enzyme DHODH, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cell growth and proliferation. DHODH inhibition also leads to a decrease in the production of reactive oxygen species (ROS), which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell growth and proliferation. This compound has also been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines. Additionally, this compound has been shown to decrease the production of ROS, which can have a protective effect on cells.

Advantages and Limitations for Lab Experiments

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea has several advantages for use in lab experiments. It is a potent and selective inhibitor of DHODH, making it an ideal tool for studying the role of this enzyme in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea. One direction is to further investigate its potential as a cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for autoimmune disorders and viral infections. Additionally, more research is needed to fully understand the mechanisms underlying the immunomodulatory effects of this compound. Finally, further optimization of the synthesis method may lead to the development of more potent and selective DHODH inhibitors.

Synthesis Methods

The synthesis of 1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chloromethylcyclohexane with sodium hydroxide to form 4-hydroxymethylcyclohexanone. This intermediate is then reacted with ethyl 3,4,5-trifluorophenylacetate to form the corresponding ketone. The final step involves the reaction of this ketone with urea in the presence of a base to form this compound.

Scientific Research Applications

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.

properties

IUPAC Name

1-[4-(hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c17-13-7-11(8-14(18)15(13)19)5-6-20-16(23)21-12-3-1-10(9-22)2-4-12/h7-8,10,12,22H,1-6,9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARTQHYFJEXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)NCCC2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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